molecular formula C28H42N2O3Si B15289988 N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N'-(4-ethylbenzoyl)-5-methylbenzohydrazide

N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N'-(4-ethylbenzoyl)-5-methylbenzohydrazide

Cat. No.: B15289988
M. Wt: 482.7 g/mol
InChI Key: AKGZWUDGVPMULV-UHFFFAOYSA-N
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Description

This compound is a benzohydrazide derivative featuring:

  • A tert-butyl group attached to the hydrazide nitrogen.
  • A tert-butyldimethylsilyl (TBDMS) ether group at the 3-position of the benzene ring.
  • A 4-ethylbenzoyl substituent on the hydrazide’s terminal nitrogen.
  • A 5-methyl group on the central benzene ring.

The TBDMS group enhances lipophilicity and acts as a protective moiety during synthesis, while the ethylbenzoyl and methyl groups influence steric and electronic properties.

Properties

IUPAC Name

N-tert-butyl-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-N'-(4-ethylbenzoyl)-5-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N2O3Si/c1-11-21-12-14-23(15-13-21)25(31)29-30(27(3,4)5)26(32)24-17-20(2)16-22(18-24)19-33-34(9,10)28(6,7)8/h12-18H,11,19H2,1-10H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGZWUDGVPMULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)CO[Si](C)(C)C(C)(C)C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-ethylbenzoyl)-5-methylbenzohydrazide” typically involves multiple steps:

    Formation of the tert-butyldimethylsilyl ether: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Introduction of the benzoyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydrazide formation: The final step involves the reaction of the intermediate with hydrazine hydrate under reflux conditions to form the hydrazide.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which “N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-ethylbenzoyl)-5-methylbenzohydrazide” exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Benzamide vs. Benzohydrazide Backbone
  • Target Compound : Contains a hydrazide (-NH-NH-CO-) linkage.
  • Analogues from : Compounds 51–55 are benzamide derivatives with sulfamoyl (-SO₂-NH-) and triazine substituents. The amide linkage in these analogues offers greater hydrolytic stability compared to the hydrazide group, which may undergo oxidative degradation .
(b) Heterocyclic vs. Benzene Core
  • Pyrazole Derivatives () : 3-tert-Butyl-N′-[(E)-(4-methoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide shares a hydrazide group but replaces the benzene core with a pyrazole ring . Pyrazole rings enhance hydrogen-bonding capacity and metabolic stability compared to purely aromatic systems .

Substituent Effects

(a) tert-Butyl Groups
  • Target Compound : Features tert-butyl and TBDMS groups, both contributing to steric bulk and lipophilicity.
  • Methyl 4-tert-butylbenzoate () : A simpler analogue with a tert-butyl group; its ester functionality contrasts with the hydrazide, reducing polarity and reactivity .
(b) Electron-Donating/Withdrawing Groups
  • Fluorophenyl and Trifluoromethyl Substituents () : Compounds 51 (3-fluorophenyl) and 52 (4-trifluoromethylphenyl) exhibit increased electron-withdrawing effects, enhancing binding affinity in hydrophobic pockets compared to the target compound’s 4-ethylbenzoyl group .
  • Methoxy Substituents () : Methoxy groups improve solubility but may reduce metabolic stability due to oxidative demethylation pathways .

Physicochemical Properties

Parameter Target Compound Compound 51 () Pyrazole Derivative ()
Melting Point (°C) Not Reported 266–268 Not Reported
Key Functional Groups Hydrazide Sulfamoyl + Triazine Hydrazide + Pyrazole
Lipophilicity (LogP) High (TBDMS) Moderate (Cl, CF₃) Moderate (pyrazole)

Research Implications

  • Stability : The TBDMS group in the target compound may improve pharmacokinetics by resisting enzymatic cleavage compared to unprotected hydroxyl groups .

Biological Activity

N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N'-(4-ethylbenzoyl)-5-methylbenzohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C18H30N2O3Si
  • Molecular Weight : 362.53 g/mol

The presence of the tert-butyldimethylsilyl group is significant as it enhances the compound's stability and solubility, which can influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the areas of cytotoxicity against cancer cells, anti-inflammatory effects, and potential neuroprotective properties.

Cytotoxicity

Several studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Inhibition of cell proliferation
A549 (Lung)20.0Cell cycle arrest in G2/M phase

The compound demonstrated a significant ability to induce apoptosis in MCF-7 cells, suggesting a potential role in breast cancer therapy.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The anti-inflammatory activity was assessed using ELISA assays, revealing a dose-dependent reduction in cytokine levels.

The proposed mechanisms through which this compound exerts its effects include:

  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.
  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
  • Cytokine Modulation : Suppression of NF-kB signaling pathway, thereby reducing inflammation.

Case Studies

  • Case Study on Breast Cancer :
    A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anti-cancer agent.
  • Neuroprotective Effects :
    Another investigation explored the neuroprotective properties of the compound in a rat model of neuroinflammation. Results indicated a significant decrease in neuronal damage markers following treatment, suggesting potential therapeutic applications in neurodegenerative diseases.

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